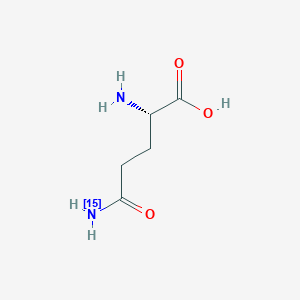

L-Glutamine-15N-1

説明

特性

IUPAC Name |

(2S)-2-amino-5-(15N)azanyl-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c6-3(5(9)10)1-2-4(7)8/h3H,1-2,6H2,(H2,7,8)(H,9,10)/t3-/m0/s1/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDXPYRJPNDTMRX-QQKKVIQDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(=O)N)C(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(CC(=O)[15NH2])[C@@H](C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00574155 | |

| Record name | L-(N~5~-~15~N)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59681-32-2 | |

| Record name | L-(N~5~-~15~N)Glutamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00574155 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

L-Glutamine-¹⁵N-1: A Technical Guide for Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource for understanding and utilizing L-Glutamine-¹⁵N-1 in metabolic research. This isotopically labeled amino acid is a powerful tool for tracing the intricate pathways of glutamine metabolism, offering critical insights into cellular physiology, disease mechanisms, and the development of novel therapeutic strategies.

Core Concepts: Understanding L-Glutamine-¹⁵N-1

L-Glutamine-¹⁵N-1 is a stable isotope-labeled version of the non-essential amino acid L-glutamine, where the nitrogen atom in the amide side chain is replaced with the heavy isotope ¹⁵N. This non-radioactive label allows for the precise tracking and quantification of glutamine and its metabolic derivatives through various biochemical pathways within cells, tissues, and whole organisms. Its primary application lies in metabolic tracer studies, where it is introduced into a biological system to elucidate the contributions of glutamine to diverse cellular processes.

Chemical and Physical Properties:

| Property | Value |

| Chemical Formula | C₅H₁₀¹⁵NNO₃ |

| Molecular Weight | 147.14 g/mol [1] |

| Isotopic Purity | Typically ≥98% |

| Synonyms | L-Glutamine (amide-¹⁵N), L-Glutamine-amide-¹⁵N |

| CAS Number (Labeled) | 59681-32-2[1] |

The Role of L-Glutamine-¹⁵N-1 in Metabolic Research

Glutamine is a crucial nutrient for highly proliferative cells, including cancer cells, and plays a central role in a multitude of metabolic processes. L-Glutamine-¹⁵N-1 serves as an indispensable tracer to investigate these roles, which include:

-

Nitrogen Donation for Biosynthesis: Glutamine is a primary nitrogen donor for the synthesis of nucleotides (purines and pyrimidines), other non-essential amino acids, and hexosamines.[2][3] By tracing the ¹⁵N label, researchers can quantify the flux of glutamine-derived nitrogen into these essential biomolecules.

-

Anaplerosis and the Tricarboxylic Acid (TCA) Cycle: Glutamine is readily converted to glutamate and subsequently to α-ketoglutarate, a key intermediate of the TCA cycle. This process, known as anaplerosis, replenishes the TCA cycle and is vital for cellular energy production and the generation of biosynthetic precursors.

-

Redox Homeostasis: Glutamine metabolism is intricately linked to the production of glutathione (GSH), the major intracellular antioxidant.

-

Neurotransmitter Synthesis: In the brain, the glutamate-glutamine cycle between neurons and astrocytes is fundamental for neurotransmission.[4] L-Glutamine-¹⁵N-1 is used to study the dynamics of this cycle.

The use of L-Glutamine-¹⁵N-1 in combination with analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy allows for the detailed mapping and quantification of metabolic fluxes.

Quantitative Data from L-Glutamine-¹⁵N-1 Tracer Studies

The following tables summarize representative quantitative data obtained from metabolic tracer studies utilizing L-Glutamine-¹⁵N-1.

Table 1: Distribution of ¹⁵N from [α-¹⁵N]Glutamine in Hep G2 Cells [5]

| Metabolite | ¹⁵N Distribution after 144h Incubation (%) | ¹⁵N Enrichment after 144h Incubation (%) |

| Alanine | 50 | 44 |

| Proline | 28 | 41 |

| Glutamate | 21 | - |

Table 2: Astrocyte Metabolism of [2-¹⁵N]Glutamine [6]

| Parameter | Rate (nmol/min/mg protein) |

| Glutamine Synthesis | ~13.0 |

| Glutamine Utilization | ~13.0 |

Experimental Protocols

Detailed methodologies are crucial for the successful implementation of L-Glutamine-¹⁵N-1 tracer studies. Below are key experimental protocols.

Cell Culture Labeling with L-Glutamine-¹⁵N-1

This protocol describes the general procedure for labeling cultured cells to trace the metabolic fate of glutamine.

Materials:

-

Glutamine-free cell culture medium (e.g., RPMI-1640)

-

Dialyzed fetal bovine serum (FBS)

-

L-Glutamine-¹⁵N-1

-

Phosphate-buffered saline (PBS)

Procedure:

-

Cell Seeding: Plate cells at the desired density and allow them to adhere and grow overnight in standard complete medium.

-

Medium Preparation: Prepare the labeling medium by supplementing glutamine-free medium with dialyzed FBS and the desired concentration of L-Glutamine-¹⁵N-1 (typically 2-5 mM).

-

Labeling: Aspirate the standard medium, wash the cells once with PBS, and replace it with the prepared labeling medium.

-

Incubation: Incubate the cells for the desired period (e.g., 12, 24, 48, 72 hours) to allow for the incorporation of the ¹⁵N label into various metabolites.[2]

-

Metabolite Extraction: After incubation, aspirate the labeling medium and wash the cells with ice-cold PBS. Extract the intracellular metabolites using a suitable solvent, such as 80% methanol.

Sample Preparation for Mass Spectrometry Analysis

This protocol outlines the steps for preparing cell extracts for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS).

Materials:

-

Methanol:water (50:50) with 0.1% formic acid

-

Centrifuge

Procedure:

-

Cell Lysis and Protein Precipitation: Add ice-cold 80% methanol to the cell pellet, vortex thoroughly, and incubate on ice to precipitate proteins.

-

Centrifugation: Centrifuge the samples to pellet the protein and cell debris.

-

Supernatant Collection: Carefully collect the supernatant containing the polar metabolites.

-

Drying: Dry the supernatant using a vacuum centrifuge.

-

Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis, such as 50% methanol in water containing 0.1% formic acid.[2]

DNA Hydrolysis for Nucleobase Analysis

To trace the incorporation of ¹⁵N from glutamine into DNA, the DNA must first be extracted and hydrolyzed into its constituent nucleosides or nucleobases.[2]

Materials:

-

DNA extraction kit (e.g., Qiagen DNeasy)

-

Nuclease P1

-

Venom phosphodiesterase I

-

Alkaline phosphatase

-

Ammonium acetate buffer (pH 5.3)

-

Ammonium bicarbonate buffer

Procedure:

-

DNA Extraction: Isolate genomic DNA from labeled cells using a commercial kit according to the manufacturer's instructions.[2]

-

Denaturation: Denature 1 µg of DNA by heating at 100°C for 3 minutes, followed by rapid chilling on ice.[2]

-

Nuclease P1 Digestion: Add ammonium acetate buffer and nuclease P1 to the denatured DNA and incubate at 45°C for 2 hours.[2]

-

Phosphodiesterase I Digestion: Add ammonium bicarbonate buffer and venom phosphodiesterase I and continue incubation at 37°C for another 2 hours.[2]

-

Alkaline Phosphatase Treatment: Add alkaline phosphatase and incubate for 1 hour at 37°C to dephosphorylate the nucleosides.[2] The resulting mixture of nucleosides is then ready for LC-MS analysis.

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows involving L-Glutamine-¹⁵N-1.

Caption: Metabolic fate of L-Glutamine-¹⁵N-1 in the cell.

Caption: General workflow for a tracer experiment.

Caption: The neuronal-astrocytic glutamate-glutamine cycle.

References

- 1. L-Glutamine (amide-¹âµN, 98%) - Cambridge Isotope Laboratories, NLM-557-1 [isotope.com]

- 2. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Cerebral glutamine metabolism under hyperammonemia determined in vivo by localized 1H and 15N NMR spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Astrocyte metabolism of [15N]glutamine: implications for the glutamine-glutamate cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 15N Stable Isotope Metabolic Tracing: Principles and Applications

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles, methodologies, and applications of using Nitrogen-15 (¹⁵N) stable isotopes for metabolic tracing. As a powerful analytical tool, ¹⁵N labeling offers unparalleled insights into the dynamic processes of nitrogen metabolism, making it indispensable in fields ranging from fundamental biological research to preclinical and clinical drug development.[1]

Core Principles of ¹⁵N Stable Isotope Tracing

Nitrogen is a fundamental constituent of essential biomolecules, including amino acids, proteins, and nucleic acids.[1] The ability to trace the journey of nitrogen atoms through metabolic pathways provides a dynamic view of cellular function. The core principle of ¹⁵N metabolic tracing lies in the substitution of the naturally abundant, lighter nitrogen isotope (¹⁴N) with the heavier, stable isotope ¹⁵N.[1][2] This subtle mass change allows researchers to distinguish and track ¹⁵N-labeled molecules from their unlabeled counterparts using sophisticated analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][3]

The low natural abundance of ¹⁵N (~0.37%) compared to ¹⁴N (~99.63%) is a key advantage, as it provides a low background against which the incorporation of ¹⁵N-enriched compounds can be accurately measured.[2] By introducing a ¹⁵N-labeled substrate into a biological system, one can follow its metabolic fate, quantify the flux through various pathways, and determine the rates of synthesis and degradation of nitrogen-containing biomolecules.[1][2]

There are two primary approaches to ¹⁵N tracing:

-

Enrichment Techniques: In this method, a substrate artificially enriched with ¹⁵N is introduced into the system. This allows for the precise calculation of reaction rates and is the most common approach for metabolic flux analysis.[4]

-

Natural Abundance Techniques: This approach leverages the slight variations in the natural abundance of ¹⁵N that occur due to enzymatic discrimination in metabolic reactions. It is a useful tool for studying undisturbed ecosystems but is generally less quantitative than enrichment techniques.[4][5]

Key Applications in Research and Drug Development

The versatility of ¹⁵N stable isotope tracing has led to its widespread adoption across various scientific disciplines.

2.1. Quantitative Proteomics: ¹⁵N labeling is a cornerstone of quantitative proteomics, enabling the precise measurement of protein abundance, synthesis, and turnover.[1] In a typical experiment, cells or organisms are cultured in a medium where the sole nitrogen source is ¹⁵N-enriched, leading to the incorporation of the heavy isotope into all newly synthesized proteins.[1] By comparing the mass spectra of labeled and unlabeled proteomes, researchers can accurately quantify changes in protein expression between different conditions.[2]

2.2. Metabolomics and Metabolic Flux Analysis (MFA): Tracing the flow of ¹⁵N through metabolic networks provides a quantitative measure of metabolic pathway activity, known as metabolic flux.[1] This is crucial for understanding how cells reprogram their metabolism in response to physiological or pathological stimuli, such as disease states or drug treatment.[2] Dual-labeling experiments, employing both ¹³C and ¹⁵N isotopes, can simultaneously track carbon and nitrogen fluxes, offering a more comprehensive view of cellular metabolism.[6]

2.3. Drug Discovery and Development: ¹⁵N stable isotope labeling is a valuable tool throughout the drug development pipeline.[1] Its applications include:

-

Target Identification and Validation: Identifying proteins that are differentially expressed or modified in response to a drug candidate.[1]

-

Pharmacokinetic and Pharmacodynamic (PK/PD) Studies: Tracing the absorption, distribution, metabolism, and excretion (ADME) of ¹⁵N-labeled drugs.[1]

-

Biomarker Discovery: Aiding in the discovery of biomarkers to monitor disease progression and drug efficacy.[1]

Experimental Protocols

The successful implementation of ¹⁵N tracing studies relies on meticulously planned and executed experimental protocols. Below are detailed methodologies for key experiments.

3.1. Protocol for ¹⁵N Metabolic Labeling of Cultured Mammalian Cells

This protocol outlines the general steps for labeling mammalian cells with a ¹⁵N-containing amino acid for subsequent analysis by mass spectrometry.

-

Cell Culture: Culture mammalian cells in a standard growth medium to the desired confluency.

-

Labeling Medium Preparation: Prepare a labeling medium that is deficient in the amino acid to be labeled but contains all other necessary nutrients. Supplement this medium with the desired ¹⁵N-labeled amino acid.

-

Cell Labeling:

-

Wash the cells with phosphate-buffered saline (PBS) to remove the standard growth medium.

-

Replace the standard medium with the prepared ¹⁵N-labeling medium.

-

Incubate the cells for a sufficient period to allow for protein turnover and incorporation of the ¹⁵N-labeled amino acid. The optimal labeling time will vary depending on the cell type and the specific protein of interest.

-

-

Cell Harvest:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells using a suitable lysis buffer containing protease inhibitors.

-

Collect the cell lysate for downstream processing.

-

3.2. Protocol for Sample Preparation for Mass Spectrometry (Proteomics)

This protocol describes the preparation of protein samples from ¹⁴N- and ¹⁵N-labeled cells for quantitative proteomic analysis.[1]

-

Protein Extraction and Quantification:

-

Extract total protein from both the unlabeled (¹⁴N) and labeled (¹⁵N) cell lysates.

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

-

Sample Mixing: Mix the ¹⁴N- and ¹⁵N-labeled proteomes in a 1:1 ratio based on protein concentration.[1]

-

Protein Digestion:

-

Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease, such as trypsin.

-

-

Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction column to remove contaminants that can interfere with mass spectrometry analysis.[1]

-

LC-MS/MS Analysis: The desalted peptide mixture is now ready for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3.3. Protocol for ¹⁵N-Labeled Protein Production for NMR Analysis

This protocol outlines the steps for producing a ¹⁵N-labeled protein in E. coli for structural and dynamic studies by NMR spectroscopy.[2]

-

Transformation: Transform E. coli with a plasmid containing the gene of interest for the protein to be expressed.

-

Culture Growth:

-

Grow an overnight starter culture in a standard rich medium (e.g., LB).

-

The next day, inoculate a minimal medium (e.g., M9) containing ¹⁵NH₄Cl as the sole nitrogen source with the overnight culture.

-

Grow the culture at 37°C with shaking until it reaches the mid-logarithmic phase of growth (OD₆₀₀ of 0.6-0.8).

-

-

Protein Expression: Induce protein expression with an appropriate inducer, such as Isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Harvest and Lysis:

-

Harvest the bacterial cells by centrifugation.

-

Lyse the cells to release the cellular contents.

-

-

Protein Purification: Purify the ¹⁵N-labeled protein from the cell lysate using a series of chromatography steps, such as affinity and size-exclusion chromatography.[2]

-

NMR Sample Preparation: Prepare the purified protein in a suitable NMR buffer for analysis.

Data Presentation

Quantitative data is crucial for the interpretation of ¹⁵N tracing experiments. The following tables summarize key quantitative information.

| Property | ¹⁴N | ¹⁵N |

| Natural Abundance | ~99.63% | ~0.37% |

| Number of Protons | 7 | 7 |

| Number of Neutrons | 7 | 8 |

| Nuclear Spin (I) | 1 | 1/2 |

| NMR Activity | Active (Quadrupolar) | Active (Non-quadrupolar) |

| Table 1: Comparison of the physical properties of ¹⁴N and ¹⁵N isotopes.[2] |

| Analytical Technique | Information Obtained | Key Advantages |

| Mass Spectrometry (MS) | Isotopic enrichment, relative and absolute quantification of proteins and metabolites, metabolic flux analysis. | High sensitivity, high throughput, ability to analyze complex mixtures. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural and dynamic information of proteins, identification and quantification of metabolites, positional isotopomer analysis. | Non-destructive, provides detailed structural information, ability to distinguish isomers. |

| Table 2: Overview of analytical techniques used in ¹⁵N metabolic tracing.[1][7] |

Mandatory Visualizations

Diagrams are essential for visualizing complex biological processes and experimental workflows.

Caption: General workflow for a ¹⁵N stable isotope metabolic tracing experiment.

Caption: Conceptual diagram of Metabolic Flux Analysis (MFA) using ¹⁵N tracing.

Caption: Logical relationship of drug action and its analysis via ¹⁵N tracing.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Nitrogen-15 Labeling: A Game-Changer in Protein Metabolism and Drug Development - China Isotope Development [asiaisotopeintl.com]

- 4. Nitrogen-15 tracing - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 6. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Nitrogen-15 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

The Biological Fingerprint: A Technical Guide to ¹⁵N Isotope Labeling in Modern Research

For Immediate Release

A Deep Dive into the Natural Abundance of ¹⁵N and its Transformative Role in Labeling Experiments for Researchers, Scientists, and Drug Development Professionals.

Core Scientific, USA – In the intricate world of cellular biology and drug discovery, the ability to trace and quantify molecular interactions is paramount. Among the sophisticated tools available to the scientific community, stable isotope labeling with Nitrogen-15 (¹⁵N) has emerged as a powerful technique for elucidating complex biological processes. This technical guide provides an in-depth exploration of the natural abundance of ¹⁵N, its application in labeling experiments, and detailed protocols for its use in quantitative proteomics and the study of cellular signaling pathways.

Nitrogen is a fundamental component of life, forming the backbone of proteins and nucleic acids. The vast majority of nitrogen in nature exists as the lighter isotope, ¹⁴N, while the heavier, non-radioactive isotope, ¹⁵N, is present in a much lower natural abundance. This subtle difference in mass is the cornerstone of ¹⁵N labeling experiments, allowing researchers to introduce a "heavy" signature into molecules of interest and track their fate and interactions within a complex biological system.

The Quantitative Landscape: Natural Abundance and Experimental Enrichment

The precise quantification of ¹⁵N is critical for the design and interpretation of labeling experiments. The natural abundance of nitrogen isotopes serves as a baseline against which experimental enrichment is measured.

| Isotope | Natural Abundance (%) |

| ¹⁴N | 99.63 |

| ¹⁵N | 0.37 |

In a typical ¹⁵N labeling experiment, organisms or cells are cultured in a medium where the primary nitrogen source is highly enriched with ¹⁵N. This leads to the incorporation of the heavy isotope into newly synthesized proteins and other nitrogen-containing biomolecules. The efficiency of this incorporation, or enrichment, is a key parameter for quantitative analysis.

| Organism/System | Typical ¹⁵N Enrichment (%) | Key Considerations |

| E. coli | > 98 | Rapid growth and well-defined minimal media allow for high incorporation efficiency. |

| Yeast (S. cerevisiae) | > 95 | Efficient labeling in defined media. |

| Mammalian Cells (in culture) | > 95 | Requires specialized SILAC media and sufficient cell doublings for complete labeling. |

| Plants (Arabidopsis thaliana) | 93 - 99 | Labeling efficiency can be influenced by the chemical form of ¹⁵N, duration of labeling, and nitrogen availability. |

| Rodents (in vivo) | 74 - 96 | Achieved through specialized diets containing ¹⁵N-labeled proteins (e.g., from Spirulina). Enrichment can vary between tissues based on protein turnover rates. |

Unraveling Cellular Communication: ¹⁵N Labeling in Signaling Pathway Analysis

A primary application of ¹⁵N labeling is in the field of quantitative proteomics to study cellular signaling pathways. These intricate networks govern cellular responses to external stimuli and are often dysregulated in disease. By comparing the proteomes of cells in different states (e.g., stimulated vs. unstimulated), researchers can identify changes in protein abundance and post-translational modifications, such as phosphorylation, that are hallmarks of pathway activation.

The mTOR (mammalian target of rapamycin) signaling pathway is a central regulator of cell growth, proliferation, and metabolism. Its dysregulation is implicated in numerous diseases, including cancer and diabetes. ¹⁵N labeling, often in the form of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), has been instrumental in identifying novel components and downstream targets of the mTOR pathway.

Below is a simplified representation of the mTOR signaling pathway, highlighting key components that can be quantified using ¹⁵N labeling techniques.

Caption: Simplified mTOR signaling pathway.

Experimental Protocols: A Step-by-Step Guide

The success of ¹⁵N labeling experiments hinges on meticulous and well-controlled experimental procedures. Below are detailed methodologies for common ¹⁵N labeling applications.

¹⁵N Metabolic Labeling of E. coli for Proteomics

This protocol describes the metabolic labeling of E. coli using ¹⁵NH₄Cl as the sole nitrogen source for quantitative proteomics analysis.

1. Preparation of M9 Minimal Medium:

-

Prepare a 10x M9 salt solution containing: 60 g/L Na₂HPO₄, 30 g/L KH₂PO₄, and 5 g/L NaCl.

-

For the "heavy" medium, prepare a separate 10x M9 salt solution substituting 5 g/L of ¹⁴NH₄Cl with 5 g/L of ¹⁵NH₄Cl (≥98% enrichment).

-

Autoclave the 10x M9 salt solutions.

-

Prepare sterile stock solutions of 20% (w/v) glucose, 1 M MgSO₄, and 1 M CaCl₂.

2. Cell Culture and Labeling:

-

Inoculate a single colony of the desired E. coli strain into 5 mL of LB medium and grow overnight at 37°C with shaking.

-

The next day, inoculate 1 L of M9 minimal medium (containing either ¹⁴NH₄Cl or ¹⁵NH₄Cl, 20 mL of 20% glucose, 2 mL of 1 M MgSO₄, and 0.1 mL of 1 M CaCl₂) with the overnight culture.

-

Grow the cultures at 37°C with shaking until they reach an optical density at 600 nm (OD₆₀₀) of 0.6-0.8.

-

If applicable, induce protein expression with the appropriate inducer (e.g., IPTG) and continue to grow for the desired period to allow for protein expression and labeling.

3. Sample Preparation for Mass Spectrometry:

-

Harvest the "light" (¹⁴N) and "heavy" (¹⁵N) cell cultures by centrifugation.

-

Lyse the cells using a suitable method (e.g., sonication, French press) in a lysis buffer containing protease inhibitors.

-

Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

Mix the "light" and "heavy" proteomes in a 1:1 ratio based on protein concentration.

-

Perform in-solution or in-gel digestion of the mixed protein sample with an appropriate protease (e.g., trypsin).

-

Desalt the resulting peptide mixture using a C18 column.

-

The sample is now ready for analysis by liquid chromatography-mass spectrometry (LC-MS).

The following diagram illustrates the general workflow for a quantitative proteomics experiment using ¹⁵N metabolic labeling.

Caption: Quantitative proteomics workflow.

Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)

SILAC is a widely used method for quantitative proteomics in mammalian cells. While it often employs labeled arginine and lysine, ¹⁵N-labeled amino acids can also be utilized.

1. Medium Preparation:

-

Prepare "light" SILAC medium by supplementing an amino acid-deficient base medium (e.g., DMEM) with unlabeled L-lysine and L-arginine.

-

Prepare "heavy" SILAC medium by supplementing the base medium with the corresponding stable isotope-labeled "heavy" amino acids (e.g., ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine).

-

Both media should be supplemented with 10% dialyzed fetal bovine serum (dFBS) to minimize the presence of unlabeled amino acids.

2. Cell Adaptation and Labeling:

-

Culture one population of cells in the "light" SILAC medium and a separate population in the "heavy" SILAC medium for at least five to six cell doublings. This ensures near-complete incorporation of the labeled amino acids into the proteome.

-

Verify the labeling efficiency by analyzing a small sample of the "heavy" cell lysate by mass spectrometry.

3. Experimental Treatment and Sample Preparation:

-

Once fully labeled, the two cell populations can be subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).

-

After treatment, harvest the "light" and "heavy" cells and lyse them separately.

-

Quantify the protein concentration of each lysate.

-

Mix the "light" and "heavy" lysates in a 1:1 ratio.

-

Proceed with protein digestion and sample preparation for LC-MS/MS analysis as described in the E. coli protocol.

The logical relationship between the "light" and "heavy" samples in a SILAC experiment allows for precise relative quantification.

Caption: SILAC experimental logic.

Conclusion

The natural abundance of ¹⁵N, though small, provides a powerful window into the dynamic world of the cell. Through metabolic labeling and sophisticated analytical techniques, researchers can now quantify the proteome and dissect complex signaling pathways with unprecedented precision. The methodologies outlined in this guide serve as a foundation for the application of ¹⁵N labeling in a wide range of research and development settings, ultimately driving forward our understanding of biology and the development of new therapeutics.

The Metabolic Journey of L-Glutamine's Amide Nitrogen: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-glutamine, the most abundant amino acid in human circulation, serves as a critical nitrogen donor for a multitude of biosynthetic pathways essential for cell growth and proliferation. The amide nitrogen of glutamine, in particular, follows a distinct and vital metabolic path, contributing to the synthesis of foundational biomolecules. This technical guide delves into the metabolic fate of the amide nitrogen of L-Glutamine-¹⁵N-amide, providing a comprehensive overview of its key roles in cellular metabolism, detailed experimental protocols for its tracing, and quantitative data on its incorporation into various essential compounds.

Key Metabolic Fates of the Amide Nitrogen

The amide nitrogen from L-glutamine is a primary substrate for several key anabolic pathways, including nucleotide biosynthesis, the hexosamine biosynthesis pathway, and the synthesis of other non-essential amino acids.

Nucleotide Biosynthesis

The de novo synthesis of both purine and pyrimidine nucleotides relies heavily on the amide nitrogen of glutamine.[1] In purine synthesis, the amide group is utilized in two crucial steps.[1] Similarly, in pyrimidine synthesis, the initial and rate-limiting step, the formation of carbamoyl phosphate, is dependent on the glutamine amide nitrogen.[1]

Hexosamine Biosynthesis Pathway (HBP)

The hexosamine biosynthesis pathway (HBP) produces UDP-N-acetylglucosamine (UDP-GlcNAc), a vital precursor for protein and lipid glycosylation. The very first and rate-limiting step of this pathway is the conversion of fructose-6-phosphate to glucosamine-6-phosphate, a reaction that utilizes the amide nitrogen from glutamine.[2][3]

Amino Acid Synthesis

The amide nitrogen of glutamine can be transferred to other molecules to synthesize various non-essential amino acids. This process, known as transamidation, is crucial for maintaining the cellular pool of amino acids required for protein synthesis and other metabolic functions.

Quantitative Analysis of ¹⁵N-Amide Incorporation

Tracing the ¹⁵N label from L-Glutamine-¹⁵N-amide allows for the quantification of its contribution to various metabolic pathways. The following tables summarize the quantitative data on the incorporation of the amide nitrogen into key biomolecules.

Table 1: Incorporation of ¹⁵N-Amide from L-Glutamine into Nucleotide Precursors in Cancer Cell Lines

| Cell Line | Metabolite | ¹⁵N-Labeled Fraction (%) (Normoxia) | ¹⁵N-Labeled Fraction (%) (Hypoxia) | Reference |

| MCF-7 | Dihydroorotate | ~15 | ~25 | [4] |

| MCF-7 | Orotate | ~10 | ~20 | [4] |

| MCF-7 | UMP | ~8 | ~5 | [4] |

| MCF-7 | IMP | ~12 | ~10 | [4] |

| HeLa | Dihydroorotate | ~20 | ~30 | [4] |

| HeLa | Orotate | ~15 | ~25 | [4] |

| HeLa | UMP | ~10 | ~8 | [4] |

| HeLa | IMP | ~18 | ~15 | [4] |

Table 2: Incorporation of ¹⁵N-Amide from L-Glutamine into Amino Acids in Cancer Cell Lines

| Cell Line | Amino Acid | ¹⁵N-Labeled Fraction (%) (Normoxia) | ¹⁵N-Labeled Fraction (%) (Hypoxia) | Reference |

| MCF-7 | Glutamate | ~5 | ~8 | [4] |

| MCF-7 | Aspartate | ~3 | ~5 | [4] |

| HeLa | Glutamate | ~8 | ~12 | [4] |

| HeLa | Aspartate | ~5 | ~8 | [4] |

Experimental Protocols for ¹⁵N Tracing

Accurate tracing of the ¹⁵N-amide from L-glutamine requires meticulous experimental design and execution. Below are detailed protocols for cell culture labeling and analysis using Liquid Chromatography-Mass Spectrometry (LC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Cell Culture and ¹⁵N Labeling

Objective: To label cellular metabolites with ¹⁵N from L-Glutamine-¹⁵N-amide for metabolic flux analysis.

Materials:

-

Cell line of interest

-

Standard cell culture medium (e.g., DMEM, RPMI-1640)

-

Glutamine-free medium

-

L-Glutamine-¹⁵N-amide (Cambridge Isotope Laboratories, Inc. or equivalent)

-

Dialyzed fetal bovine serum (dFBS)

-

Phosphate-buffered saline (PBS)

-

Cell scrapers

-

Centrifuge tubes

Procedure:

-

Cell Seeding: Seed cells in culture plates at a density that will ensure they are in the exponential growth phase at the time of labeling.

-

Pre-incubation: Once cells reach the desired confluency, aspirate the standard medium and wash the cells twice with PBS. Add glutamine-free medium supplemented with 10% dFBS and incubate for 1-2 hours to deplete intracellular glutamine pools.

-

Labeling: Prepare the labeling medium by supplementing glutamine-free medium with L-Glutamine-¹⁵N-amide to the desired final concentration (typically 2-4 mM) and 10% dFBS.

-

Incubation: Aspirate the pre-incubation medium and replace it with the ¹⁵N-labeling medium. Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of the label. The optimal labeling time depends on the turnover rate of the metabolites of interest.[5]

-

Harvesting: At each time point, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Vortex thoroughly and incubate at -80°C for at least 15 minutes to precipitate proteins.

-

Sample Preparation for Analysis: Centrifuge the lysate at maximum speed for 10-15 minutes at 4°C. Transfer the supernatant containing the metabolites to a new tube. The pellet can be used for protein quantification. Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

LC-MS/MS Analysis

Objective: To separate and quantify ¹⁵N-labeled metabolites.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (MS/MS)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% methanol in water) compatible with the chromatographic method.

-

Chromatographic Separation: Inject the reconstituted sample onto an appropriate HPLC column (e.g., a HILIC or reversed-phase C18 column) to separate the metabolites. The choice of column and mobile phases will depend on the specific metabolites being analyzed.[6]

-

Mass Spectrometry Detection: The eluent from the HPLC is introduced into the mass spectrometer. The instrument is operated in a selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode to specifically detect and quantify the unlabeled (M+0) and ¹⁵N-labeled (M+1, M+2, etc.) forms of the target metabolites.[7]

-

Data Analysis: The peak areas for each isotopologue are integrated. The fractional enrichment of ¹⁵N is calculated as the ratio of the sum of the peak areas of the labeled isotopologues to the sum of the peak areas of all isotopologues.

NMR Spectroscopy Analysis

Objective: To non-invasively trace the metabolic fate of ¹⁵N-labeled glutamine.

Instrumentation:

-

High-resolution NMR spectrometer equipped with a ¹⁵N-sensitive probe.

Procedure:

-

Sample Preparation: For in vitro studies, the extracted metabolites can be reconstituted in a suitable NMR buffer containing a known concentration of a reference standard (e.g., DSS). For in vivo or in situ studies, specialized perfusion systems are required to deliver the ¹⁵N-labeled substrate to the cells or tissues within the NMR magnet.[8]

-

NMR Data Acquisition: Acquire ¹⁵N NMR spectra to observe the incorporation of the ¹⁵N label into different metabolites. Heteronuclear correlation experiments, such as ¹H-¹⁵N HSQC, can be used to resolve overlapping resonances and provide more detailed structural information.[9]

-

Data Analysis: The resonance intensities in the ¹⁵N NMR spectra are proportional to the concentration of the labeled metabolites. By comparing the spectra at different time points, the rate of ¹⁵N incorporation into various metabolic pools can be determined.

Visualizing the Metabolic Pathways

The following diagrams, generated using the DOT language, illustrate the key metabolic pathways involving the amide nitrogen of L-glutamine.

Caption: Overview of L-Glutamine-¹⁵N-amide metabolism.

Caption: Role of glutamine amide nitrogen in nucleotide synthesis.

Caption: Hexosamine biosynthesis pathway.

Caption: General experimental workflow for ¹⁵N tracing.

References

- 1. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Hexosamine Biosynthesis Pathway: Regulation and Function - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Metabolomics and isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem-agilent.com [chem-agilent.com]

- 7. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 15N-NMR spectroscopy studies of ammonia transport and glutamine synthesis in the hyperammonemic rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. A 1H/15N n.m.r. study of nitrogen metabolism in cultured mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]

L-Glutamine-¹⁵N-1 Tracing: A Technical Guide to Unraveling Key Metabolic Pathways

For Researchers, Scientists, and Drug Development Professionals

L-Glutamine, the most abundant amino acid in human plasma, is a critical nutrient for highly proliferative cells, including cancer cells. It serves as a primary source of carbon for replenishing the tricarboxylic acid (TCA) cycle and, crucially, as a major nitrogen donor for the biosynthesis of nucleotides, non-essential amino acids, and hexosamines.[1][2][3] Understanding the metabolic fate of glutamine is therefore paramount in basic research and for the development of novel therapeutics targeting cancer metabolism.[4][5] L-Glutamine-¹⁵N-1, a stable isotope-labeled version of glutamine, provides a powerful tool to trace the flow of glutamine's nitrogen atoms through various metabolic pathways. This technical guide offers an in-depth overview of the core metabolic pathways traced by L-Glutamine-¹⁵N-1, detailed experimental protocols, and quantitative data presentation to support researchers in designing and interpreting isotope tracing experiments.

Core Metabolic Pathways Traced by L-Glutamine-¹⁵N-1

L-Glutamine has two nitrogen atoms: the amide (γ) nitrogen and the amino (α) nitrogen. Using specifically labeled L-Glutamine ([5-¹⁵N]glutamine or [amide-¹⁵N]glutamine and [2-¹⁵N]glutamine or [amine-¹⁵N]glutamine) allows for the precise tracking of the fate of each nitrogen atom.[1][6]

The central metabolic hub for glutamine is its conversion to glutamate. This reaction, primarily catalyzed by glutaminase (GLS), releases the amide nitrogen as ammonia.[7][8] The resulting ¹⁵N-labeled glutamate can then enter several downstream pathways:

-

TCA Cycle Anaplerosis: Glutamate is converted to α-ketoglutarate (α-KG), a key intermediate of the TCA cycle. This conversion can occur via glutamate dehydrogenase (GLUD) or through the action of transaminases.[9][10]

-

Transamination Reactions: The amino group of glutamate can be transferred to various keto-acids to synthesize other amino acids. For instance, aspartate transaminase (GOT) transfers the nitrogen from glutamate to oxaloacetate to form aspartate, which is a precursor for other amino acids and nucleotides.[10][11] Alanine aminotransferase (GPT) catalyzes the transfer of nitrogen from glutamate to pyruvate to form alanine.[12]

-

Nucleotide Synthesis: Glutamine is a direct nitrogen donor for both purine and pyrimidine biosynthesis. The amide nitrogen of glutamine is utilized at multiple steps in the de novo synthesis of the purine ring and in the formation of cytidine triphosphate (CTP) from uridine triphosphate (UTP).[10][11][13]

-

Hexosamine Biosynthesis: The amide nitrogen of glutamine is a key component in the formation of glucosamine-6-phosphate, a precursor for the synthesis of glycoproteins, glycolipids, and other macromolecules.[1]

-

Proline and Alanine Synthesis: The ¹⁵N label from glutamine has been shown to be significantly incorporated into proline and alanine.[12]

Visualization of Key Metabolic Pathways

To illustrate the flow of ¹⁵N from L-Glutamine, the following diagrams depict the central metabolic pathways.

Caption: Central pathways of L-Glutamine-¹⁵N-1 metabolism.

Caption: Nitrogen flow from L-Glutamine-¹⁵N-1 to other key biomolecules.

Quantitative Data Presentation

The distribution of the ¹⁵N label from L-Glutamine can be quantified using mass spectrometry. The following tables summarize representative data from ¹⁵N tracing experiments.

Table 1: Distribution of ¹⁵N from L-Glutamine-¹⁵N-1 in Hep G2 Cells after 144 hours. [12]

| Metabolite | ¹⁵N Distribution (%) | ¹⁵N Enrichment (%) |

| Alanine | 50 | 44 |

| Proline | 28 | 41 |

| Glutamate | 21 | - |

Table 2: Isotopic Enrichment of Glutamine and Glutamate in Plasma. [14]

| Analyte | Molar % Excess (Range) | Mean Relative Standard Error (%) |

| [¹⁵N]Glutamine | 0.2 - 11 | 3.8 |

| [¹⁵N]Glutamate | 0.4 - 9 | 12 |

Experimental Protocols

Detailed methodologies are crucial for reproducible stable isotope tracing studies. Below are summarized protocols for key experiments using L-Glutamine-¹⁵N-1.

Protocol 1: ¹⁵N-Glutamine Labeling and Metabolite Extraction from Cultured Cells

This protocol is a generalized procedure based on common practices in the field.[13][15]

1. Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard growth medium.

-

For glutamine flux analysis, replace the standard medium with glutamine-free medium supplemented with a known concentration of L-Glutamine-¹⁵N-1 (e.g., 4 mM).[13]

-

Incubate the cells for a time course (e.g., 0, 12, 24, 48, 72 hours) to monitor the incorporation of ¹⁵N into downstream metabolites.[13]

2. Metabolite Extraction:

-

Aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism by adding a cold extraction solvent, typically a methanol/water mixture (e.g., 80% methanol), and scraping the cells.

-

Collect the cell lysate and centrifuge at high speed to pellet cellular debris.

-

Collect the supernatant containing the polar metabolites.

3. Sample Preparation for Mass Spectrometry:

-

Dry the metabolite extract, for example, using a SpeedVac system.[13]

-

For LC-MS analysis, reconstitute the dried extract in a suitable solvent mixture, such as 50:50 methanol:water with 0.1% formic acid.[13]

-

For GC-MS analysis, derivatization is often required to increase the volatility of the amino acids. A common method is silylation using reagents like N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA).[6][14]

Protocol 2: Analysis of ¹⁵N Incorporation by LC-MS/MS

This protocol outlines a method for quantifying ¹⁵N-labeled nucleosides and nucleobases from cellular DNA.[13]

1. DNA Extraction and Hydrolysis:

-

After ¹⁵N-glutamine labeling, collect the cells and extract genomic DNA using a standard kit.

-

Enzymatically hydrolyze the DNA to individual nucleosides or nucleobases using a cocktail of enzymes such as nuclease P1 and alkaline phosphatase.[13]

2. LC-MS/MS Analysis:

-

Chromatography: Separate the hydrolyzed DNA components using reverse-phase liquid chromatography. A typical column is a C18 or a more polar stationary phase like SB-CN.[13] The mobile phases are often water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B), run on a gradient.[13]

-

Mass Spectrometry: Analyze the eluent using a triple quadrupole mass spectrometer (QQQ) operating in Selected Reaction Monitoring (SRM) mode.[13]

-

SRM Transitions: For each nucleoside/nucleobase, define specific precursor-product ion transitions for both the unlabeled (M+0) and the ¹⁵N-labeled isotopologues (M+1, M+2, etc.). This allows for sensitive and specific quantification of the incorporation of ¹⁵N.[13]

Caption: General experimental workflow for L-Glutamine-¹⁵N-1 tracing studies.

Applications in Drug Development

Tracing the metabolic fate of L-Glutamine-¹⁵N-1 is particularly valuable in the development of drugs that target glutamine metabolism. For instance, the efficacy of glutaminase inhibitors can be directly assessed by measuring the reduction in the conversion of ¹⁵N-glutamine to ¹⁵N-glutamate and the subsequent decrease in ¹⁵N-labeling of downstream metabolites in the TCA cycle.[9][15] This provides a quantitative measure of target engagement and the downstream metabolic consequences of drug action, which is critical for preclinical and clinical drug development.[9]

Conclusion

L-Glutamine-¹⁵N-1 is an indispensable tool for elucidating the complex roles of glutamine in cellular metabolism. By combining stable isotope labeling with advanced analytical techniques such as mass spectrometry, researchers can quantitatively trace the nitrogen from glutamine as it is incorporated into a wide array of essential biomolecules. The detailed protocols and data presented in this guide provide a solid foundation for scientists and drug development professionals to design, execute, and interpret ¹⁵N-glutamine tracing experiments, ultimately leading to a deeper understanding of cellular physiology and the identification of new therapeutic targets.

References

- 1. mdpi.com [mdpi.com]

- 2. Glutamine Metabolism in Cancer: Understanding the Heterogeneity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Frontiers | Rethinking glutamine metabolism and the regulation of glutamine addiction by oncogenes in cancer [frontiersin.org]

- 4. Glutamine Metabolism Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]

- 5. Frontiers | Exploiting the Achilles’ heel of cancer: disrupting glutamine metabolism for effective cancer treatment [frontiersin.org]

- 6. Determination of amino- and amide-15N glutamine enrichment with tertiary butyldimethylsilyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Glutamine Anabolism Plays a Critical Role in Pancreatic Cancer by Coupling Carbon and Nitrogen Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Glucose-independent glutamine metabolism via TCA cycling for proliferation and survival in B-cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Pleiotropic Effects of Glutamine Metabolism in Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Tracing 15N with chemical reaction interface mass spectrometry: a demonstration using 15N-labeled glutamine and asparagine substrates in cell culture - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glutamine and glutamate: automated quantification and isotopic enrichments by gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Targeting glutamine metabolism and redox state for leukemia therapy - PMC [pmc.ncbi.nlm.nih.gov]

L-Glutamine-¹⁵N₁: A Technical Guide to Commercial Availability, Purity, and Application in Metabolic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the commercial availability and purity of L-Glutamine-¹⁵N₁, a stable isotope-labeled amino acid crucial for tracing nitrogen metabolism in biological systems. This document details its physicochemical properties, summarizes available commercial sources, and presents experimental protocols for its application in mass spectrometry and nuclear magnetic resonance spectroscopy. Furthermore, it visualizes key metabolic and signaling pathways involving glutamine, offering a valuable resource for researchers in oncology, immunology, and neurobiology.

Commercial Availability and Purity

L-Glutamine-¹⁵N₁ is readily available from several reputable suppliers, offering high levels of chemical and isotopic purity suitable for sensitive research applications. The following tables summarize the specifications from major vendors.

Table 1: Commercial Suppliers and Product Specifications for L-Glutamine-¹⁵N₁

| Supplier | Product Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Chemical Purity | Isotopic Enrichment (atom % ¹⁵N) |

| Sigma-Aldrich | L-Glutamine-(amide-¹⁵N) | 59681-32-2 | H₂¹⁵NCO(CH₂)₂CH(NH₂)CO₂H | 147.14 | ≥99% (CP) | 98 atom % ¹⁵N |

| Cambridge Isotope Laboratories, Inc. | L-Glutamine (amide-¹⁵N, 98%) | 59681-32-2 | H₂¹⁵NCO(CH₂)₂CH(NH₂)COOH | 147.14 | ≥98% | 98% |

| MedChemExpress | L-Glutamine-¹⁵N-1 | 59681-32-2 | C₅H₁₀N¹⁵NO₃ | 147.14 | ≥98.0% | Not Specified |

| Cambridge Bioscience | L-Glutamine-¹⁵N-1 | 59681-32-2 | C₅H₁₀N¹⁵NO₃ | 147.14 | 98.0% | Not Specified |

| Protheragen | L-Glutamine-¹⁵N-1 | 59681-32-2 | C₅H₁₀N¹⁵NO₃ | 147.14 | ≥98.0% | Not Specified |

| DC Chemicals | L-Glutamine-¹⁵N-1 | 59681-32-2 | Not Specified | Not Specified | Not Specified | Not Specified |

| Labmix24 | L-GLUTAMINE (AMIDE-¹⁵N, 98%+) | 59681-32-2 | Not Specified | Not Specified | 98%+ | Not Specified |

| Fisher Scientific | Cambridge Isotope Laboratories L-GLUTAMINE (AMIDE-¹⁵N, 98%+) | 59681-32-2 | Not Specified | Not Specified | 98%+ | Not Specified |

Table 2: Physicochemical Properties of L-Glutamine-¹⁵N₁

| Property | Value |

| Appearance | Solid |

| Melting Point | 185 °C (decomposes)[1][2] |

| Optical Activity | [α]25/D +33.0°, c = 2 in 5 M HCl[1][2] |

| Storage | Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. |

Experimental Protocols

L-Glutamine-¹⁵N₁ is a powerful tool for tracing nitrogen flux and understanding metabolic pathways. Below are detailed methodologies for its use in mass spectrometry and NMR spectroscopy.

¹⁵N Isotope Tracing in Cell Culture for Mass Spectrometry Analysis

This protocol outlines the general steps for a ¹⁵N-glutamine tracing experiment in cultured cells, followed by analysis using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS).

Objective: To determine the metabolic fate of the amide nitrogen from glutamine in cultured cells.

Materials:

-

L-Glutamine-¹⁵N₁

-

Glutamine-free cell culture medium (e.g., RPMI-1640)

-

Dialyzed fetal bovine serum (FBS)

-

Phosphate-buffered saline (PBS), ice-cold

-

Extraction solvent (e.g., 80% methanol, -80°C)

-

Cell scrapers

-

Centrifuge

-

GC-MS or LC-MS system

Methodology:

-

Cell Culture and Labeling:

-

Culture cells to the desired confluency in standard glutamine-containing medium.

-

To initiate the labeling experiment, wash the cells once with pre-warmed PBS.

-

Replace the standard medium with pre-warmed glutamine-free medium supplemented with L-Glutamine-¹⁵N₁ at a physiological concentration (e.g., 2 mM) and dialyzed FBS.

-

Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the incorporation of ¹⁵N into downstream metabolites.

-

-

Metabolite Extraction:

-

At each time point, aspirate the labeling medium and wash the cells twice with ice-cold PBS.

-

Immediately add a specific volume of ice-cold 80% methanol to the culture dish to quench metabolism.

-

Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

-

Vortex the tubes and incubate at -80°C for at least 30 minutes to precipitate proteins.

-

Centrifuge the samples at maximum speed for 10-15 minutes at 4°C.

-

Transfer the supernatant containing the polar metabolites to a new tube for analysis.

-

-

Sample Analysis by Mass Spectrometry:

-

Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.

-

Derivatize the samples if necessary for GC-MS analysis (e.g., silylation).

-

Reconstitute the dried extracts or derivatized samples in a suitable solvent for injection into the GC-MS or LC-MS system.

-

Analyze the samples using a method optimized for the separation and detection of amino acids and other nitrogen-containing metabolites.

-

Monitor the mass isotopologue distributions of metabolites to determine the incorporation of the ¹⁵N label.

-

¹⁵N NMR Spectroscopy for In Vivo Metabolic Studies

This protocol provides a general framework for using L-Glutamine-¹⁵N₁ in in vivo NMR spectroscopy studies to measure glutamine synthesis and metabolism in real-time.

Objective: To non-invasively measure the flux of glutamine and its conversion to glutamate in a living organism.

Materials:

-

L-Glutamine-¹⁵N₁

-

Sterile saline solution for injection

-

Animal model (e.g., rat, mouse)

-

High-field NMR spectrometer equipped for in vivo studies

-

Animal handling and monitoring equipment

Methodology:

-

Animal Preparation:

-

Acclimate the animal to the experimental setup to minimize stress.

-

Anesthetize the animal and secure it in a stereotactic frame or a custom-built holder compatible with the NMR probe.

-

Monitor physiological parameters (e.g., heart rate, respiration, temperature) throughout the experiment.

-

-

Infusion of L-Glutamine-¹⁵N₁:

-

Prepare a sterile solution of L-Glutamine-¹⁵N₁ in saline.

-

Administer the labeled glutamine via intravenous or intraperitoneal injection. The dosage and infusion rate will depend on the specific research question and animal model.

-

-

¹⁵N NMR Data Acquisition:

-

Position the animal within the NMR spectrometer, ensuring the region of interest is centered in the detection coil.

-

Acquire a series of ¹⁵N NMR spectra over time to monitor the appearance and evolution of the ¹⁵N-labeled glutamine and its metabolic products (e.g., ¹⁵N-glutamate).

-

Use appropriate pulse sequences to selectively detect the ¹⁵N signals and suppress background noise.

-

-

Data Analysis:

-

Process the NMR data to identify and quantify the signals from ¹⁵N-glutamine and other labeled metabolites.

-

Fit the time-course data to a metabolic model to calculate the rates of glutamine transport and synthesis.

-

Signaling Pathways and Experimental Workflows

The metabolism of glutamine is intricately linked to major cellular signaling pathways that control cell growth, proliferation, and survival. L-Glutamine-¹⁵N₁ is instrumental in dissecting these complex interactions.

Glutamine Metabolism and Entry into the TCA Cycle

Glutamine is a key anaplerotic substrate, meaning it replenishes the intermediates of the tricarboxylic acid (TCA) cycle. The diagram below illustrates the primary pathway of glutamine catabolism, known as glutaminolysis.

Caption: The glutaminolysis pathway, a key metabolic route for glutamine.

mTOR Signaling and Glutamine Metabolism

The mTOR (mechanistic target of rapamycin) signaling pathway is a central regulator of cell growth and is highly responsive to nutrient availability, including glutamine. Glutamine metabolism is interconnected with mTORC1 signaling, which in turn promotes the uptake and utilization of glutamine.

Caption: Interplay between mTORC1 signaling and glutamine metabolism.

Experimental Workflow for ¹⁵N Tracing from Glutamine to Nucleotides

L-Glutamine-¹⁵N₁ is essential for tracing the contribution of glutamine's nitrogen to the biosynthesis of purine and pyrimidine nucleotides. The following workflow diagram outlines the key steps in such an experiment.

Caption: A generalized workflow for tracing ¹⁵N from glutamine into nucleotides.

References

L-Glutamine-¹⁵N₁: A Technical Guide to Studying Nitrogen Flux in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the application of L-Glutamine-¹⁵N₁ as a stable isotope tracer for elucidating nitrogen metabolism in various biological systems. This powerful technique offers a dynamic view of how cells utilize, transport, and incorporate nitrogen from glutamine into essential biomolecules, providing critical insights for basic research and therapeutic development.

Introduction: The Central Role of Glutamine in Nitrogen Metabolism

Glutamine, the most abundant amino acid in the human body, is a key player in cellular metabolism.[1][2] Beyond its role in protein synthesis, glutamine serves as a primary nitrogen donor for the biosynthesis of numerous vital compounds, including other amino acids, nucleotides (purines and pyrimidines), and hexosamines.[3][4][5] In rapidly proliferating cells, such as cancer cells, the demand for glutamine is significantly elevated to support the increased need for these building blocks.[3][4]

Stable isotope tracing using L-Glutamine-¹⁵N₁ allows researchers to track the fate of the amide nitrogen atom of glutamine as it moves through various metabolic pathways. By replacing the naturally abundant ¹⁴N with the heavier, non-radioactive ¹⁵N isotope, scientists can precisely measure the incorporation of this labeled nitrogen into downstream metabolites using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This approach provides a quantitative measure of nitrogen flux, offering a deeper understanding of metabolic reprogramming in disease states and the mechanism of action of novel therapeutics.

Core Principles of ¹⁵N-Glutamine Tracing

The fundamental principle of stable isotope tracing lies in the introduction of a labeled substrate into a biological system and the subsequent detection of the label in various metabolic products. In the case of L-Glutamine-¹⁵N₁, the amide nitrogen is labeled. When this labeled glutamine is consumed by cells, the ¹⁵N atom is transferred to other molecules through a series of enzymatic reactions.

The primary analytical methods for detecting ¹⁵N-labeled compounds are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.

-

Mass Spectrometry (MS): MS-based techniques, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are highly sensitive and widely used for stable isotope tracing.[6][7] These methods separate complex mixtures of metabolites and then measure the mass-to-charge ratio of the ions. The presence of the ¹⁵N isotope results in a predictable mass shift in the labeled metabolites, allowing for their identification and quantification relative to their unlabeled counterparts.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy can also be used to detect ¹⁵N-labeled compounds. While generally less sensitive than MS, NMR provides detailed information about the position of the isotope within a molecule, which can be valuable for elucidating specific reaction mechanisms.

Key Metabolic Pathways of Glutamine Nitrogen

The amide nitrogen of glutamine is a crucial building block for a wide array of biosynthetic pathways. Understanding these pathways is essential for interpreting the results of ¹⁵N-glutamine tracing experiments.

Nucleotide Biosynthesis

A significant fate of glutamine's amide nitrogen is its incorporation into the purine and pyrimidine rings of nucleotides.[3][4][5]

-

Purine Biosynthesis: Two nitrogen atoms from glutamine are incorporated into the purine ring. The enzyme phosphoribosyl pyrophosphate amidotransferase (PPAT) catalyzes a key rate-limiting step, transferring the amide nitrogen of glutamine to phosphoribosyl pyrophosphate (PRPP).[3]

-

Pyrimidine Biosynthesis: The initial step in de novo pyrimidine synthesis involves the enzyme carbamoyl phosphate synthetase II (CPSII), which utilizes the amide nitrogen of glutamine to form carbamoyl phosphate.[4]

Amino Acid Synthesis

Glutamine's amide nitrogen can be transferred to other alpha-keto acids to synthesize non-essential amino acids through the action of various aminotransferases.[4] This process allows cells to maintain a balanced pool of amino acids for protein synthesis and other metabolic needs. For example, the nitrogen from glutamine can be transferred to oxaloacetate to form aspartate, and to pyruvate to form alanine.

Hexosamine Biosynthesis

The hexosamine biosynthesis pathway utilizes the amide nitrogen of glutamine to produce UDP-N-acetylglucosamine, a precursor for the glycosylation of proteins and lipids.

Experimental Protocols

The following sections provide a generalized, detailed methodology for conducting an in vitro L-Glutamine-¹⁵N₁ tracing experiment followed by LC-MS analysis. This protocol should be adapted based on the specific cell type, experimental question, and available instrumentation.

In Vitro ¹⁵N-Glutamine Labeling of Cultured Cells

Objective: To label cellular metabolites with ¹⁵N from L-Glutamine-¹⁵N₁ for mass spectrometry analysis.

Materials:

-

Cell culture medium deficient in glutamine (e.g., glutamine-free RPMI-1640)

-

Dialyzed fetal bovine serum (FBS)

-

L-Glutamine-¹⁵N₁ (≥98% isotopic purity)

-

Unlabeled L-Glutamine

-

Phosphate-buffered saline (PBS), ice-cold

-

Cell scrapers

-

Microcentrifuge tubes

-

Liquid nitrogen or dry ice/ethanol bath

-

-80°C freezer

Procedure:

-

Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and allow them to reach the desired confluency (typically 70-80%).

-

Preparation of Labeling Medium: Prepare the experimental medium by supplementing glutamine-free base medium with dialyzed FBS and either unlabeled L-glutamine (for control cultures) or L-Glutamine-¹⁵N₁ at the desired final concentration (e.g., 2 mM). Ensure complete dissolution.

-

Media Exchange: Aspirate the growth medium from the cells and wash them once with pre-warmed PBS.

-

Initiation of Labeling: Add the prepared labeling medium (either unlabeled or ¹⁵N-labeled) to the cells.

-

Incubation: Incubate the cells for a predetermined time course. The optimal labeling time depends on the metabolic pathway of interest and the turnover rate of the target metabolites. For rapidly turned-over metabolites in central carbon metabolism, time points can range from minutes to a few hours. For pathways with slower flux, such as nucleotide biosynthesis, longer incubation times (e.g., 12, 24, 48 hours) may be necessary.[6]

-

Metabolite Extraction:

-

At each time point, rapidly aspirate the labeling medium.

-

Immediately wash the cells twice with ice-cold PBS to quench metabolic activity and remove extracellular metabolites.

-

Add a pre-chilled extraction solvent (e.g., 80% methanol/20% water, -80°C) to the cells.

-

Scrape the cells in the extraction solvent and transfer the cell lysate to a pre-chilled microcentrifuge tube.

-

Vortex the tubes vigorously and incubate at -20°C for at least 20 minutes to precipitate proteins.

-

Centrifuge the samples at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes.

-

Carefully collect the supernatant containing the polar metabolites into a new microcentrifuge tube.

-

Dry the metabolite extracts using a vacuum concentrator (e.g., SpeedVac) without heating.

-

Store the dried extracts at -80°C until analysis.

-

LC-MS Analysis of ¹⁵N-Labeled Metabolites

Objective: To separate, detect, and quantify ¹⁵N-labeled metabolites from the extracted samples.

Materials:

-

Dried metabolite extracts

-

LC-MS grade water with 0.1% formic acid (Solvent A)

-

LC-MS grade acetonitrile with 0.1% formic acid (Solvent B)

-

High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

-

High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)

Procedure:

-

Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable volume of a compatible solvent (e.g., 50% methanol/50% water) immediately before analysis.

-

Chromatographic Separation:

-

Inject a small volume of the reconstituted sample onto an appropriate HPLC/UHPLC column (e.g., a reverse-phase C18 column or a HILIC column for polar metabolites).

-

Separate the metabolites using a gradient elution program with Solvents A and B. The specific gradient will depend on the column and the target metabolites.

-

-

Mass Spectrometry Detection:

-

The eluent from the LC system is introduced into the mass spectrometer.

-

Operate the mass spectrometer in a full scan mode to acquire data over a specific mass range (e.g., m/z 70-1000).

-

Use a high resolution to accurately determine the mass of the isotopologues.

-

-

Data Analysis:

-

Process the raw data using specialized software (e.g., vendor-specific software or open-source platforms like XCMS).

-

Identify metabolites based on their accurate mass and retention time by comparing them to a library of known standards.

-

Determine the isotopic enrichment by analyzing the mass isotopologue distribution for each identified metabolite. The incorporation of one ¹⁵N atom will result in a mass increase of approximately 0.997 Da.

-

Correct for the natural abundance of ¹³C and other isotopes to accurately calculate the fractional enrichment of ¹⁵N.

-

Data Presentation

The quantitative data obtained from ¹⁵N-glutamine tracing experiments can be effectively summarized in tables to facilitate comparison and interpretation.

Table 1: Fractional Enrichment of ¹⁵N in Key Metabolites Following L-Glutamine-¹⁵N₁ Tracing in Cancer Cells

| Metabolite | Time Point 1 (e.g., 6h) | Time Point 2 (e.g., 12h) | Time Point 3 (e.g., 24h) |

| Glutamate | 95% ± 3% | 96% ± 2% | 97% ± 2% |

| Aspartate | 45% ± 5% | 60% ± 4% | 75% ± 3% |

| Alanine | 30% ± 4% | 42% ± 3% | 55% ± 4% |

| Proline | 25% ± 3% | 38% ± 2% | 50% ± 3% |

| Adenosine Monophosphate (AMP) | 10% ± 2% | 25% ± 3% | 40% ± 4% |

| Guanosine Monophosphate (GMP) | 12% ± 2% | 28% ± 3% | 45% ± 4% |

| Uridine Monophosphate (UMP) | 15% ± 3% | 35% ± 4% | 55% ± 5% |

| Cytidine Triphosphate (CTP) | 18% ± 3% | 40% ± 4% | 60% ± 5% |

Note: The data presented in this table are illustrative and will vary depending on the cell type, experimental conditions, and duration of labeling.

Table 2: Relative Abundance of ¹⁵N-Labeled Isotopologues in Aspartate

| Isotopologue | Relative Abundance at 24h |

| M+0 (Unlabeled) | 25% |

| M+1 (¹⁵N₁) | 75% |

Note: This table illustrates how the relative abundance of different isotopologues can be presented. For metabolites with multiple nitrogen atoms, additional isotopologues (M+2, M+3, etc.) would be included.

Visualizations

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex metabolic pathways and experimental workflows involved in ¹⁵N-glutamine tracing studies.

Metabolic Pathways

Caption: Metabolic fate of L-Glutamine-¹⁵N₁ amide nitrogen.

Experimental Workflow

Caption: General workflow for ¹⁵N-glutamine stable isotope tracing.

Applications in Research and Drug Development

The ability to quantitatively trace nitrogen flux using L-Glutamine-¹⁵N₁ has significant implications for various research areas:

-

Cancer Biology: Elucidating the metabolic reprogramming of cancer cells, identifying metabolic vulnerabilities, and assessing the efficacy of drugs that target glutamine metabolism.[3]

-

Immunology: Understanding the metabolic requirements of immune cells during activation and differentiation.

-

Neurobiology: Investigating the role of the glutamate-glutamine cycle in neurotransmission.

-

Drug Development: Evaluating the on-target and off-target effects of drug candidates on nitrogen metabolism.

Conclusion

L-Glutamine-¹⁵N₁ tracing is a powerful and indispensable tool for researchers seeking to unravel the complexities of nitrogen metabolism. By providing a quantitative measure of nitrogen flux through key biosynthetic pathways, this technique offers invaluable insights into cellular physiology in both health and disease. The detailed protocols, data presentation strategies, and visualizations provided in this guide serve as a comprehensive resource for scientists and drug development professionals to effectively design, execute, and interpret ¹⁵N-glutamine tracing experiments, ultimately accelerating discoveries in their respective fields.

References

- 1. bosterbio.com [bosterbio.com]

- 2. Hyperpolarized [5-13C,4,4-2H2,5-15N]-L-glutamine provides a means of annotating in vivo metabolic utilization of glutamine - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A shift in glutamine nitrogen metabolism contributes to the malignant progression of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. embopress.org [embopress.org]

- 5. Analysing central metabolism in ultra-high resolution: At the crossroads of carbon and nitrogen - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Tracing Nitrogen Metabolism in Mouse Tissues with Gas Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

The Pivotal Role of L-Glutamine in Cellular Bioenergetics and Redox Homeostasis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

L-glutamine, the most abundant amino acid in the human body, transcends its role as a mere building block for proteins. It stands as a critical nutrient for proliferating cells, orchestrating a complex interplay between cellular energy production (bioenergetics) and the maintenance of a balanced internal environment (redox homeostasis). This technical guide delves into the core mechanisms of L-glutamine metabolism, its profound impact on cellular function, and the experimental methodologies used to investigate these processes.

L-Glutamine Metabolism: Fueling the Cell

The primary metabolic pathway for L-glutamine utilization is glutaminolysis , a multi-step process that converts glutamine into intermediates that fuel the tricarboxylic acid (TCA) cycle. This pathway is not only a significant source of ATP but also provides essential precursors for the synthesis of nucleotides, non-essential amino acids, and lipids.[1][2][3]

The initial steps of glutaminolysis occur within the mitochondria:

-

Glutamine to Glutamate: The enzyme glutaminase (GLS) catalyzes the hydrolysis of glutamine to glutamate and ammonia.[2][4][5][6]

-

Glutamate to α-Ketoglutarate (α-KG): Glutamate is then converted to the TCA cycle intermediate α-ketoglutarate. This conversion can be catalyzed by two primary enzymes:

-

Glutamate dehydrogenase (GDH): This enzyme facilitates the oxidative deamination of glutamate to α-KG, producing NADH.[2][4][5]

-

Transaminases: Alanine transaminase (ALT) and aspartate transaminase (AST) can also convert glutamate to α-KG by transferring its amino group to pyruvate or oxaloacetate, respectively.[4][5]

-

Once produced, α-KG enters the TCA cycle, driving the production of ATP through oxidative phosphorylation. In many cancer cells, glutamine is a primary fuel for the TCA cycle, a phenomenon often referred to as "glutamine addiction".[7][8]

Signaling Pathways Regulating Glutamine Metabolism

Several key signaling pathways are intricately linked to the regulation of glutamine metabolism, ensuring that cellular metabolic needs are met.

c-Myc: The oncoprotein c-Myc is a master regulator of glutamine metabolism. It transcriptionally upregulates the expression of genes encoding glutamine transporters (e.g., ASCT2/SLC1A5) and key enzymes in glutaminolysis, including glutaminase (GLS).[7][8][9][10] This coordinated upregulation by c-Myc enhances glutamine uptake and its conversion to intermediates that fuel the TCA cycle, thereby supporting rapid cell proliferation.[7][10]

mTORC1: The mammalian target of rapamycin complex 1 (mTORC1) is a central regulator of cell growth and metabolism. mTORC1 signaling promotes glutamine uptake and its entry into the TCA cycle.[11][12] It achieves this, in part, by repressing SIRT4, a mitochondrial sirtuin that inhibits glutamate dehydrogenase (GDH).[11][13] By suppressing SIRT4, mTORC1 enhances the conversion of glutamate to α-ketoglutarate, thereby promoting glutaminolysis.[11][13]

L-Glutamine and Redox Homeostasis

Beyond its role in energy production, L-glutamine is a cornerstone of cellular redox homeostasis, primarily through its contribution to the synthesis of the major intracellular antioxidant, glutathione (GSH) .

Glutathione is a tripeptide composed of glutamate, cysteine, and glycine. The glutamate component is directly derived from glutamine via the action of glutaminase.[14] GSH plays a vital role in detoxifying reactive oxygen species (ROS), thereby protecting cells from oxidative damage. The ratio of reduced glutathione (GSH) to its oxidized form (GSSG) is a key indicator of cellular redox status.

Furthermore, glutamine metabolism can contribute to the cellular pool of NADPH.[15][16][17] NADPH is a crucial reducing equivalent required by glutathione reductase to regenerate GSH from GSSG and for the activity of other antioxidant enzymes. One pathway for glutamine-dependent NADPH production involves the conversion of malate (derived from the TCA cycle) to pyruvate by the malic enzyme in the cytoplasm.[16][18]

References

- 1. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Glutaminolysis as a target for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Fate of Glutamine in Human Metabolism. The Interplay with Glucose in Proliferating Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Glutaminolysis - Wikipedia [en.wikipedia.org]

- 5. Glutaminolysis [bionity.com]

- 6. researchgate.net [researchgate.net]

- 7. Myc regulates a transcriptional program that stimulates mitochondrial glutaminolysis and leads to glutamine addiction - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Glutamine Metabolism: Molecular Regulation, Biological Functions, and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pnas.org [pnas.org]

- 11. The mTORC1 pathway stimulates glutamine metabolism and cell proliferation by repressing SIRT4 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The mTORC1/S6K1 pathway regulates glutamine metabolism through the eIF4B-dependent control of c-Myc translation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Increased chemosensitivity and elevated reactive oxygen species are mediated by glutathione reduction in glutamine deprived neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lactate and glutamine support NADPH generation in cancer cells under glucose deprived conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Glutamine is the only amino acid that can adequately support the generation of NADPH in rod photoreceptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Lactate and glutamine support NADPH generation in cancer cells under glucose deprived conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application